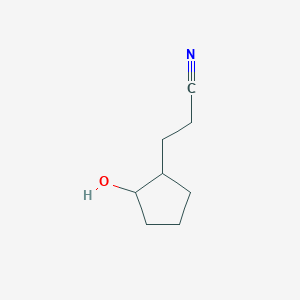

3-(2-Hydroxycyclopentyl)propanenitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(2-hydroxycyclopentyl)propanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO/c9-6-2-4-7-3-1-5-8(7)10/h7-8,10H,1-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COPSDBLYEBSARS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)O)CCC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60524035 | |

| Record name | 3-(2-Hydroxycyclopentyl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60524035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88904-01-2 | |

| Record name | 3-(2-Hydroxycyclopentyl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60524035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 2 Hydroxycyclopentyl Propanenitrile

Strategic Approaches to Carbon-Carbon Bond Formation

The construction of the core cyclopentyl framework and the installation of the propanenitrile side chain are the primary challenges in synthesizing 3-(2-hydroxycyclopentyl)propanenitrile. Modern synthetic methods offer several strategic routes to achieve this carbon skeleton.

Cyclopentene-Based Cyclization and Addition Reactions

Cyclopentene (B43876) and its derivatives serve as versatile starting materials for building the functionalized five-membered ring. researchgate.net These scaffolds are prevalent in numerous natural products and bioactive molecules. researchgate.net One of the most powerful techniques involves formal [3+2] cycloaddition reactions, which can rapidly generate the cyclopentene core. nih.gov In this approach, a three-carbon component and a two-carbon component are coupled to form the five-membered ring. For instance, rhodium-catalyzed reactions of vinyldiazoacetates with chiral allyl alcohols can produce highly functionalized cyclopentanes bearing multiple stereocenters. nih.gov

Another strategy involves the ring-opening of cyclopentene-derived epoxides. The reaction of cyclopentene oxide with a cyanide nucleophile, often delivered from reagents like trimethylsilyl (B98337) cyanide (TMSCN), can open the epoxide ring and introduce the cyano-containing side chain in a single step. This approach directly installs both the hydroxyl and a precursor to the propanenitrile group.

Furthermore, conjugate addition reactions to cyclopentenone are a viable method. The Michael addition of a cyanide or a protected cyanomethyl nucleophile to the α,β-unsaturated ketone system establishes the carbon-carbon bond for the side chain. Subsequent reduction of the ketone functionality then yields the desired hydroxyl group.

Table 1: Comparison of Cyclopentane (B165970) Synthesis Strategies

| Strategy | Description | Key Reagents/Catalysts | Advantages |

|---|---|---|---|

| [3+2] Cycloaddition | Coupling of a 3-carbon and a 2-carbon unit to form the cyclopentane ring. nih.gov | Chiral phosphines, Rhodium catalysts. nih.govnih.gov | Rapid assembly of complex core, high stereocontrol. nih.gov |

| Epoxide Ring-Opening | Nucleophilic attack of a cyanide source on a cyclopentene oxide precursor. | Trimethylsilyl cyanide (TMSCN), Lewis acids. | Direct introduction of hydroxyl and nitrile functionalities. |

| Conjugate Addition | Michael addition of a cyanide-containing nucleophile to cyclopentenone. | Sodium cyanide, Phase-transfer catalysts. | Utilizes readily available starting materials. |

Enantioselective Synthesis and Stereocontrol of the Cyclopentyl Moiety

Achieving stereocontrol in the synthesis of substituted cyclopentanes is a significant challenge due to the molecule's complex and densely functionalized core. ingentaconnect.combenthamdirect.com The development of methods for the stereocontrolled construction of complex cyclopentanoid structures is crucial for medicinal chemistry and natural product synthesis. researchgate.net Asymmetric catalysis provides a powerful tool for controlling the relative and absolute stereochemistry of the hydroxyl and propanenitrile groups.

Chiral catalysts can be employed in cycloaddition reactions to produce cyclopentanes with high enantioselectivity. arizona.edunih.gov For example, chiral phosphine (B1218219) catalysts have been successfully used in asymmetric [3+2] cycloadditions to generate highly functionalized cyclopentenes. nih.gov Similarly, organocatalysis, using small chiral organic molecules like prolinol derivatives, can facilitate cascade reactions to form cyclopentanes with multiple contiguous stereocenters in high diastereomeric and enantiomeric excess. arizona.edu

Biocatalytic methods offer an alternative with exceptional stereoselectivity. Enzymes, such as specific ketoreductases, can reduce a ketone precursor like 3-cyclopentyl-3-oxopropanenitrile (B9449) to the corresponding (S)-alcohol with greater than 99% enantiomeric excess (ee).

Table 2: Enantioselective Methods for Stereocenter Control

| Method | Catalyst/Reagent Type | Typical Enantiomeric Excess (ee) | Key Features |

|---|---|---|---|

| Asymmetric [3+2] Cycloaddition | Chiral Phosphine Catalysts nih.gov | 80-98% | Builds the ring and sets stereochemistry simultaneously. nih.gov |

| Organocatalytic Cascade | Chiral Diphenylprolinyl Silyl (B83357) Ether arizona.edu | >95% | Forms multiple C-C bonds and stereocenters in one pot. arizona.edu |

| Biocatalytic Reduction | Ketoreductase Enzymes | >99% | Operates under mild, ambient conditions with high specificity. |

Functional Group Interconversions and Protective Group Strategies

The synthesis of complex molecules often requires the temporary masking of reactive functional groups to prevent unwanted side reactions. jocpr.com This is particularly relevant for this compound, where the hydroxyl group's reactivity could interfere with the introduction or transformation of the nitrile group, and vice-versa.

Nitrile Group Introduction and Transformation

The nitrile or cyano group is a versatile functional group in organic synthesis because it can be converted into various other functionalities, including amines, amides, and carboxylic acids. scielo.brnumberanalytics.comresearchgate.netnih.gov Several methods exist for its introduction. numberanalytics.comorganic-chemistry.org

One of the most common methods is the nucleophilic substitution (SN2) reaction, where an alkyl halide is treated with a cyanide salt, such as sodium or potassium cyanide. pressbooks.pub This approach is effective for lengthening a carbon chain by one carbon. ebsco.com Another prevalent strategy is the dehydration of primary amides, using reagents like thionyl chloride (SOCl₂) or phosphorus pentoxide (P₂O₅). numberanalytics.compressbooks.pub Aldehydes can also be converted to nitriles, often through an aldoxime intermediate which is then dehydrated. organic-chemistry.orgnih.gov More advanced methods include palladium- or copper-catalyzed cyanation of aryl or vinyl halides. numberanalytics.com The use of less toxic cyanide sources, such as acetone (B3395972) cyanohydrin, is a focus of green chemistry approaches. researchgate.netnumberanalytics.com

Table 3: Common Methods for Nitrile Synthesis

| Method | Starting Material | Key Reagent(s) | Description |

|---|---|---|---|

| Nucleophilic Substitution | Alkyl Halide | NaCN or KCN pressbooks.pub | SN2 displacement of a halide by a cyanide ion. pressbooks.pub |

| Amide Dehydration | Primary Amide | SOCl₂, P₂O₅, POCl₃ pressbooks.pub | Elimination of water from a primary amide to form the C≡N triple bond. pressbooks.pub |

| Aldehyde Conversion | Aldehyde | Hydroxylamine (B1172632), then a dehydrating agent. nih.gov | Two-step process via an oxime intermediate. nih.gov |

| Transition Metal Catalysis | Aryl/Vinyl Halide | Pd or Cu catalyst, Zn(CN)₂ numberanalytics.com | Cross-coupling reaction to introduce the cyano group. numberanalytics.com |

Hydroxyl Group Management in Synthetic Pathways

The hydroxyl group is reactive and can be acidic, nucleophilic, or prone to oxidation. highfine.com To prevent these unwanted reactions during a multi-step synthesis, it is often necessary to "protect" the hydroxyl group by converting it into a less reactive derivative. bham.ac.ukcem.com The choice of protecting group is critical and depends on its stability to the subsequent reaction conditions and the ease with which it can be removed later. bham.ac.uk

Commonly used protecting groups for alcohols include silyl ethers, such as tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS). highfine.comzmsilane.com These are typically installed using the corresponding silyl chloride in the presence of a base like imidazole. Silyl ethers are stable under many non-acidic conditions and are readily cleaved using fluoride (B91410) ion sources like tetrabutylammonium (B224687) fluoride (TBAF) or acidic conditions. highfine.comzmsilane.com

Other options include benzyl (B1604629) (Bn) ethers, which are stable to a wide range of acidic and basic conditions but can be removed by hydrogenolysis, and acetal-based groups like tetrahydropyranyl (THP) ether, which is stable to bases but cleaved by acid. highfine.comuwindsor.ca The ability to selectively remove one protecting group in the presence of others is known as an orthogonal protection strategy, which is essential for the synthesis of complex molecules with multiple functional groups. jocpr.combham.ac.ukchemicalforums.comwikipedia.org

Table 4: Selected Hydroxyl Protecting Groups

| Protecting Group | Abbreviation | Installation Reagents | Cleavage Conditions | Stability |

|---|---|---|---|---|

| tert-Butyldimethylsilyl Ether | TBDMS | TBDMS-Cl, Imidazole chemicalforums.com | F⁻ (e.g., TBAF), H⁺ libretexts.org | Stable to base, oxidation; labile to acid and fluoride. zmsilane.com |

| Benzyl Ether | Bn | BnBr, NaH chemicalforums.com | H₂, Pd/C (Hydrogenolysis) highfine.com | Stable to acid, base, many redox reagents. uwindsor.ca |

| Tetrahydropyranyl Ether | THP | Dihydropyran, H⁺ catalyst highfine.com | Aqueous Acid (e.g., AcOH, HCl) libretexts.org | Stable to base, nucleophiles, organometallics. uwindsor.ca |

| Methoxymethyl Ether | MOM | MOM-Cl, DIEA highfine.com | Strong Acid (e.g., HCl) libretexts.org | Stable to base, nucleophiles. highfine.com |

Optimization of Reaction Conditions and Yield Enhancement

To maximize the efficiency of a synthetic route, each step must be optimized. Key parameters that influence reaction outcomes include temperature, solvent, catalyst choice and loading, and reagent concentration. numberanalytics.com For nitrile synthesis, optimizing these conditions can significantly improve both yield and selectivity. numberanalytics.com

In transition metal-catalyzed cyanations, for example, the choice of ligand, metal precursor, and base is critical. For other transformations, such as the dehydration of amides or the reduction of ketones, careful control of temperature is necessary to prevent the formation of byproducts. Higher temperatures can increase reaction rates but may also lead to decomposition.

The use of microwave irradiation has emerged as a powerful technique to accelerate reactions, including nitrile hydrolysis and the protection/deprotection of functional groups, often leading to higher yields and shorter reaction times compared to conventional heating. cem.com Process optimization also extends to work-up and purification procedures, aiming to minimize product loss at each stage. In industrial settings, developing scalable, cost-effective, and environmentally benign processes is a primary goal, often favoring cyanide-free reagents and recyclable catalysts. nih.govnumberanalytics.com

Green Chemistry Principles in Synthetic Route Design for this compound

The principles of green chemistry are increasingly being integrated into the design of synthetic routes for chemical compounds, including this compound. The goal is to develop processes that are more environmentally benign and sustainable.

A prime example of the application of green chemistry in the synthesis of related chiral hydroxy nitriles is the use of enzymatic catalysis, as detailed in the previous section. This approach aligns with several green chemistry principles. The use of enzymes, which are biodegradable and operate under mild conditions (ambient temperature and pressure, neutral pH), reduces the energy consumption and the need for harsh reagents often associated with traditional chemical methods. This directly addresses the principle of using catalysis over stoichiometric reagents and designing for energy efficiency.

The enzymatic reduction of 3-cyclopentyl-3-oxopropanenitrile to (S)-3-cyclopentyl-3-hydroxypropanenitrile is a testament to the principle of designing less hazardous chemical syntheses. pharmafeatures.com By avoiding the use of heavy metal catalysts or pyrophoric reagents commonly employed in chemical reductions, this biocatalytic method minimizes the generation of hazardous waste.

The atom economy of a reaction, which measures the efficiency of a chemical process in terms of how much of the reactants' atoms are incorporated into the final product, is another key green chemistry metric. The enzymatic reduction process, in principle, has a high atom economy as it involves the addition of hydrogen across a carbonyl group.

| Green Chemistry Principle | Application in the Synthesis of related Hydroxy Nitriles |

| Catalysis | Use of ketoreductases for asymmetric reduction, offering high selectivity and turnover numbers. |

| Less Hazardous Chemical Syntheses | Enzymatic reactions are performed in aqueous media under mild conditions, avoiding toxic reagents and solvents. |

| Design for Energy Efficiency | Biocatalytic processes typically run at or near ambient temperature and pressure, reducing energy demands compared to many traditional chemical syntheses. |

| Use of Renewable Feedstocks | The potential to derive starting materials like cyclopentanone (B42830) from biomass aligns with this principle. wordpress.com |

This table illustrates the application of key green chemistry principles to the synthesis of chiral hydroxy nitriles related to this compound.

Chemical Reactivity and Transformation Mechanisms of 3 2 Hydroxycyclopentyl Propanenitrile

Nucleophilic Reactions Involving the Nitrile Group

The carbon-nitrogen triple bond of the nitrile group is electrophilic at the carbon atom, making it susceptible to attack by nucleophiles. This reactivity is central to its conversion into other important functional groups like amides, carboxylic acids, and amines.

Hydrolysis Pathways and Derivatization to Amides and Carboxylic Acids

The hydrolysis of nitriles is a fundamental transformation that typically proceeds under acidic or basic conditions, involving the addition of water across the triple bond. chemguide.co.uk The reaction occurs in two main stages: initial conversion to an amide intermediate, followed by further hydrolysis to a carboxylic acid. chemistrysteps.comlibretexts.org

Under acid-catalyzed conditions , the nitrile is typically heated with an aqueous acid like hydrochloric acid. The reaction is initiated by the protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom, facilitating the nucleophilic attack of water. youtube.com A series of proton transfer steps leads to an amide tautomer known as an imidic acid, which rapidly rearranges to the more stable amide. chemistrysteps.com With continued heating in the acidic medium, the amide is subsequently hydrolyzed to the corresponding carboxylic acid, in this case, 3-(2-hydroxycyclopentyl)propanoic acid, and an ammonium (B1175870) salt. libretexts.org

Base-catalyzed hydrolysis involves heating the nitrile with an aqueous alkali solution, such as sodium hydroxide (B78521). The reaction begins with the direct nucleophilic attack of the hydroxide ion on the electrophilic nitrile carbon. chemistrysteps.comyoutube.com The resulting intermediate is protonated by water to form the imidic acid, which then tautomerizes to the amide. chemistrysteps.com Under basic conditions, the amide is further hydrolyzed to yield a carboxylate salt, for instance, sodium 3-(2-hydroxycyclopentyl)propanoate, and ammonia (B1221849) gas. chemguide.co.uk To obtain the free carboxylic acid, the reaction mixture must be acidified in a subsequent step. libretexts.org

Enzymatic hydrolysis, utilizing catalysts like nitrilases or a combination of nitrile hydratases and amidases, offers a milder alternative for converting nitriles to carboxylic acids or amides, often with high stereoselectivity. researchgate.net

Table 1: General Conditions for Nitrile Hydrolysis

| Hydrolysis Type | Reagents & Conditions | Intermediate Product | Final Product |

|---|---|---|---|

| Acid-Catalyzed | Dilute H₂SO₄ or HCl, Heat (reflux) | 3-(2-Hydroxycyclopentyl)propanamide | 3-(2-Hydroxycyclopentyl)propanoic acid |

Reduction to Amines and Imines

The nitrile group can be completely reduced to a primary amine, providing a valuable route for synthesizing compounds like 3-(2-hydroxycyclopentyl)propan-1-amine. This transformation is typically achieved using powerful reducing agents or catalytic hydrogenation. chemguide.co.uk

A common method involves the use of lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent, followed by an aqueous workup. chemguide.co.ukchemistrysteps.com The mechanism begins with the nucleophilic attack of a hydride ion (H⁻) from LiAlH₄ onto the electrophilic carbon of the nitrile. libretexts.org This initial addition breaks one of the π-bonds, forming an intermediate imine anion, which is stabilized as a metal complex. A second hydride ion then attacks the imine carbon, resulting in a dianion intermediate. chemistrysteps.comlibretexts.org Subsequent quenching with water protonates the nitrogen atom to yield the primary amine. chemistrysteps.com

Catalytic hydrogenation is another effective method for nitrile reduction. This process involves reacting the nitrile with hydrogen gas (H₂) under pressure in the presence of a metal catalyst. chemguide.co.uk Commonly used catalysts include palladium (Pd), platinum (Pt), or nickel (Ni). chemguide.co.uk The reaction proceeds through the formation of an imine intermediate on the catalyst surface, which is then further hydrogenated to the primary amine. nih.gov

Table 2: Reagents for Nitrile Reduction

| Reaction | Reagents & Conditions | Product |

|---|---|---|

| Chemical Reduction | 1. LiAlH₄ in ether 2. H₂O workup | 3-(2-Hydroxycyclopentyl)propan-1-amine |

Electrophilic and Nucleophilic Behavior of the Hydroxyl Group

The secondary hydroxyl group on the cyclopentyl ring can act as both a nucleophile (due to the lone pairs on the oxygen) and an electrophile (after protonation). This dual reactivity allows for a range of transformations.

Esterification and Etherification Reactions

The hydroxyl group of 3-(2-hydroxycyclopentyl)propanenitrile can readily undergo esterification , a reaction that converts it into an ester. One of the most common methods is the Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid. masterorganicchemistry.com The acid protonates the carboxylic acid, making it more electrophilic for the nucleophilic attack by the hydroxyl group of the nitrile-containing compound. youtube.com This reaction is an equilibrium process and can be driven to completion by removing the water formed as a byproduct. masterorganicchemistry.com

Alternatively, esterification can be achieved by reacting the alcohol with more reactive carboxylic acid derivatives, such as acid chlorides or acid anhydrides, often in the presence of a non-nucleophilic base like pyridine. medcraveonline.com This method is generally faster and not reversible.

Etherification , the conversion of the hydroxyl group to an ether, is also a key transformation. A standard method is the Williamson ether synthesis, which involves deprotonating the hydroxyl group with a strong base (e.g., sodium hydride, NaH) to form a more nucleophilic alkoxide. This alkoxide then undergoes a nucleophilic substitution reaction (S_N2) with an alkyl halide to form the ether linkage.

Oxidation and Reduction Pathways of the Hydroxyl Moiety

As a secondary alcohol, the hydroxyl group in this compound can be oxidized to a ketone. This transformation involves the loss of a bond from the carbon to hydrogen and the gain of a bond to oxygen. libretexts.org A variety of oxidizing agents can be employed for this purpose. Common laboratory reagents include chromium-based compounds like pyridinium (B92312) chlorochromate (PCC) and Jones reagent (CrO₃ in aqueous acetone (B3395972)/sulfuric acid), or milder, non-chromium-based reagents such as those used in Swern or Dess-Martin periodinane oxidations. The product of this reaction is 3-(2-oxocyclopentyl)propanenitrile.

The reduction of the hydroxyl group is not a direct process. It typically requires a two-step sequence where the hydroxyl group is first converted into a good leaving group (e.g., a tosylate) and then subsequently removed by a hydride reducing agent.

Stereochemical Influences on Reaction Outcomes

The structure of this compound contains at least two stereocenters on the cyclopentane (B165970) ring (at the carbons bearing the hydroxyl and the propanenitrile groups). The relative orientation of these substituents (cis or trans) significantly impacts the molecule's three-dimensional shape and, consequently, its chemical reactivity.

The stereochemistry of the ring substituents can direct the approach of incoming reagents. nih.gov For instance, in reactions involving the hydroxyl or nitrile groups, a bulky reagent may exhibit a preference for attacking from the less sterically hindered face of the molecule. This steric hindrance, dictated by the cis/trans arrangement of the substituents, can lead to a high degree of stereoselectivity in the products.

In reactions that create new stereocenters, such as the reduction of the corresponding ketone to reform the hydroxyl group, the existing stereocenter(s) can exert stereocontrol. For example, the propanenitrile group can influence the delivery of a hydride reagent to one face of the ketone, leading to a diastereomeric excess of one alcohol isomer over the other. Similarly, the use of chiral catalysts or reagents, such as in asymmetric hydrogenations or organocatalyzed reactions, can achieve high enantioselectivity by creating a chiral environment that differentiates between the prochiral faces of a reactant. mdpi.combeilstein-journals.org

Investigations into Cyclopentyl Ring Expansion and Contraction Reactions of this compound Remain a Niche Area of Study

Detailed research findings on the specific chemical reactivity of this compound, particularly concerning its propensity for cyclopentyl ring expansion and contraction reactions, are not extensively documented in publicly available scientific literature. While the fundamental principles of carbocation-driven rearrangements, such as the Wagner-Meerwein and pinacol (B44631) rearrangements, are well-established for various cyclic alcohols and related structures, their specific application to this compound has not been a significant focus of published research.

The chemical structure of this compound, featuring a hydroxyl group on a five-membered ring, suggests the theoretical possibility of such rearrangements under appropriate acidic conditions. The protonation of the hydroxyl group would lead to the formation of a secondary carbocation on the cyclopentyl ring. This intermediate could then potentially undergo a 1,2-alkyl shift, leading to a ring-expanded cyclohexyl cation or a contracted cyclobutyl-substituted cation. The driving force for these rearrangements is typically the pursuit of a more stable carbocation intermediate or the relief of ring strain. wikipedia.orgslideshare.netnumberanalytics.comlibretexts.org

In the context of ring expansion, the secondary cyclopentyl carbocation could rearrange to a more stable secondary or tertiary carbocation within a six-membered ring. wikipedia.orgnumberanalytics.com This type of transformation is a classic example of a Wagner-Meerwein rearrangement. wikipedia.orgnumberanalytics.comlscollege.ac.in Conversely, ring contraction, while generally less common for cyclopentyl systems compared to larger rings, could theoretically occur to form a substituted cyclobutane (B1203170) derivative, although this is often less favorable due to increased ring strain. wikipedia.org

The pinacol rearrangement is another relevant reaction class, typically involving 1,2-diols. wikipedia.orgrsc.orgresearchgate.net While this compound is not a 1,2-diol, related derivatives could potentially undergo similar rearrangements. For instance, if the nitrile group were to be hydrolyzed to a carboxylic acid and then subjected to oxidative decarboxylation, or if other functional group manipulations were performed to introduce a second hydroxyl group adjacent to the existing one, pinacol-type rearrangements could become a viable reaction pathway.

Despite these theoretical possibilities, the absence of specific studies on this compound means that there is no experimental data, such as reaction conditions, yields, or mechanistic analyses, to populate a detailed discussion or data table on its ring expansion and contraction reactions. The scientific community's focus appears to have been directed elsewhere, with research on this compound likely oriented towards its synthesis and potential applications in other areas of chemistry.

Future investigations would be necessary to elucidate the specific behavior of this compound under various acidic and rearrangement-promoting conditions. Such studies would need to systematically explore different acid catalysts, temperatures, and solvent systems to determine if, and under what conditions, ring expansion or contraction can be induced. The analysis of the resulting product mixtures would be crucial for understanding the migratory aptitude of the different groups attached to the cyclopentyl ring and the relative stability of the potential carbocation intermediates.

Until such research is conducted and published, any discussion on the ring expansion and contraction of this compound remains speculative and based on the extrapolation of general principles from related chemical systems.

Derivatives and Analogues of 3 2 Hydroxycyclopentyl Propanenitrile: Synthesis and Chemical Properties

Design Principles for Structural Modification and Functional Diversification

The design of analogues of 3-(2-Hydroxycyclopentyl)propanenitrile is guided by the objective of optimizing its pharmacological profile, including potency, selectivity, and pharmacokinetic properties. The primary functional groups, the hydroxyl (-OH) and nitrile (-CN), along with the cyclopentyl scaffold, are key points for modification.

Functional Role of the Hydroxyl and Nitrile Groups: The hydroxyl group can act as a hydrogen bond donor and acceptor, which can be crucial for binding to target proteins. organic-chemistry.orgkhanacademy.org Its presence also influences the molecule's polarity and solubility. The nitrile group is a versatile functional group in drug design. It is a strong hydrogen bond acceptor and can act as a bioisostere for carbonyl groups or even a hydroxyl or carboxyl surrogate. nih.govgoogle.com In some contexts, the nitrile group can form reversible or irreversible covalent bonds with cysteine residues in enzyme active sites, a strategy employed in the design of some targeted inhibitors. youtube.comyoutube.com

Strategic Modifications: Structural modifications are designed to probe the structure-activity relationship (SAR) of the molecule. Key strategies include:

Modification of the Cyclopentyl Ring: Introducing additional functional groups such as ketones, other hydroxyls, or unsaturation can alter the conformation of the ring and introduce new interaction points with a biological target. This can enhance binding affinity and selectivity.

Alteration of the Propanenitrile Side Chain: Modifications to the side chain, such as hydrolysis of the nitrile to an amide or carboxylic acid, or its reduction to an amine, can significantly change the molecule's electronic and steric properties, as well as its hydrogen bonding capacity. organic-chemistry.org

These modifications aim to fine-tune the molecule's properties to achieve a better therapeutic index.

Synthetic Routes to Key Analogues of this compound

The synthesis of analogues of this compound can be achieved through various established organic transformations, starting from readily available precursors.

A key precursor for modifications on the cyclopentyl ring is 3-(2-oxocyclopentyl)propanenitrile . This ketone is commercially available and can be synthesized from cyclopentanone (B42830).

Synthesis of 3-(2-Oxocyclopentyl)propanenitrile: While commercially available, a common synthetic route to β-keto nitriles involves the condensation of a ketone with a nitrile-containing reagent. For instance, the reaction of cyclopentanone with acetonitrile (B52724) in the presence of a strong base like sodium amide can yield the desired product.

From Ketone to Alcohol: The parent compound, (S)-3-cyclopentyl-3-hydroxypropionitrile , can be synthesized from 3-cyclopentyl-3-oxopropanenitrile (B9449) via stereoselective reduction. A patent describes the use of a carbonyl reductase mutant to catalyze this transformation with high stereoselectivity, yielding the (S)-enantiomer. organic-chemistry.org

Introduction of a Ketone Group: An important analogue is 3-(2-oxocyclopentyl)propanenitrile . This compound can be synthesized via the oxidation of this compound using common oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation.

Table 1: Synthesis of Cyclopentyl Ring Analogues

| Analogue Name | Precursor | Key Transformation | Reagents |

| 3-(2-Oxocyclopentyl)propanenitrile | This compound | Oxidation | PCC, Swern Oxidation |

| (S)-3-Cyclopentyl-3-hydroxypropionitrile | 3-Cyclopentyl-3-oxopropanenitrile | Stereoselective Reduction | Carbonyl Reductase Mutant |

Introduction of Additional Hydroxyls (Dihydroxycyclopentyl Analogue): A dihydroxy analogue, such as 3-(2,3-dihydroxycyclopentyl)propanenitrile , can be synthesized from an unsaturated precursor. The synthesis would first involve the creation of an unsaturated cyclopentyl ring (see below). Then, a dihydroxylation reaction can be performed. Syn-dihydroxylation can be achieved using osmium tetroxide (OsO₄) followed by a reductive workup (e.g., NaHSO₃) or potassium permanganate (B83412) (KMnO₄) under cold, dilute, and basic conditions. youtube.comyoutube.com Anti-dihydroxylation can be accomplished by first forming an epoxide using a peroxy acid like m-chloroperoxybenzoic acid (m-CPBA), followed by acid-catalyzed ring-opening. youtube.com

Introduction of Unsaturation (Cyclopentenyl Analogue): An unsaturated analogue, such as 3-(cyclopent-2-en-1-yl)propanenitrile , can be synthesized from this compound via a dehydration reaction. This elimination reaction can be promoted by treatment with a strong acid and heat, or by converting the hydroxyl group into a good leaving group (e.g., a tosylate) followed by treatment with a non-nucleophilic base.

The propanenitrile side chain offers several avenues for modification.

Hydrolysis to an Amide or Carboxylic Acid: The nitrile group can be hydrolyzed under acidic or basic conditions. nih.govchemicalbook.com Mild acidic or basic hydrolysis of This compound would yield the corresponding amide, 3-(2-hydroxycyclopentyl)propanamide . More vigorous hydrolysis conditions (stronger acid or base and higher temperatures) would lead to the formation of the carboxylic acid, 3-(2-hydroxycyclopentyl)propanoic acid .

Reduction to an Amine: The nitrile group can be reduced to a primary amine. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) would reduce the nitrile to 3-(2-hydroxycyclopentyl)propylamine .

Table 2: Synthesis of Propanenitrile Side Chain Analogues

| Analogue Name | Precursor | Key Transformation | Reagents |

| 3-(2-Hydroxycyclopentyl)propanamide | This compound | Partial Hydrolysis | H₂O, mild H⁺ or OH⁻ |

| 3-(2-Hydroxycyclopentyl)propanoic acid | This compound | Full Hydrolysis | H₂O, strong H⁺ or OH⁻, heat |

| 3-(2-Hydroxycyclopentyl)propylamine | This compound | Reduction | 1. LiAlH₄, 2. H₂O |

Comparative Chemical Reactivity Studies of Synthesized Analogues

The different functional groups in the synthesized analogues lead to distinct chemical reactivities.

Ketone vs. Hydroxyl Analogue: The 3-(2-oxocyclopentyl)propanenitrile analogue possesses an electrophilic carbonyl carbon, making it susceptible to nucleophilic attack. This is the basis for its reduction to the hydroxyl analogue. The ketone is generally more reactive towards nucleophiles than the nitrile group. The hydroxyl group in This compound , being a poor leaving group, is less reactive towards nucleophilic substitution unless activated (e.g., by protonation or conversion to a tosylate). It can, however, undergo oxidation back to the ketone.

Saturated vs. Unsaturated Cyclopentyl Ring: The introduction of a double bond in the cyclopentyl ring to form 3-(cyclopent-2-en-1-yl)propanenitrile significantly alters its reactivity. The π-bond of the alkene is susceptible to electrophilic addition reactions (e.g., with halogens, hydrogen halides) and can undergo reactions like dihydroxylation and epoxidation, which are not possible with the saturated cyclopentyl ring. organic-chemistry.org The allylic position in the unsaturated analogue is also activated for radical reactions.

Nitrile vs. Amide/Carboxylic Acid/Amine Analogues: The reactivity of the side chain is fundamentally altered with the modification of the nitrile group.

The nitrile carbon is electrophilic and can be attacked by strong nucleophiles. wikipedia.org

The amide is less reactive towards nucleophilic acyl substitution than a carboxylic acid derivative like an ester or acid chloride. However, it can be hydrolyzed under forcing conditions. The N-H bonds are weakly acidic and can be deprotonated by a strong base.

The carboxylic acid can undergo esterification, conversion to an acid chloride, and other reactions typical of this functional group. The hydroxyl proton is acidic.

The amine is basic and a good nucleophile, readily reacting with electrophiles such as alkyl halides and acyl chlorides.

These differences in reactivity provide a diverse set of handles for further chemical elaboration and for modulating the interactions of these molecules with biological systems.

Advanced Spectroscopic and Chromatographic Characterization Methodologies in Organic Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone technique for the detailed structural analysis of 3-(2-Hydroxycyclopentyl)propanenitrile. Both ¹H and ¹³C NMR provide critical information about the molecular skeleton, but the key challenge lies in differentiating the subtle differences between its stereoisomers.

The four stereoisomers of this compound exist as two pairs of diastereomers (e.g., (1R,2R)- vs (1R,2S)-). Diastereomers have distinct physical properties and, consequently, different NMR spectra. The chemical shifts and coupling constants of the protons and carbons in the cyclopentyl ring and the propanenitrile side chain are unique for each diastereomer.

A critical feature in the ¹H NMR spectra of these chiral molecules is the phenomenon of diastereotopicity. masterorganicchemistry.commasterorganicchemistry.com In a chiral environment, protons on a methylene (B1212753) group (CH₂) can become chemically non-equivalent, meaning they have different chemical shifts and couplings. masterorganicchemistry.comlibretexts.org For instance, the two protons of the cyanomethyl group (-CH₂CN) and the methylene protons on the cyclopentyl ring are expected to be diastereotopic and appear as distinct signals, likely as complex multiplets known as AB quartets, further split by coupling to adjacent protons. youtube.com

The presence of a chiral center renders the methylene protons adjacent to it diastereotopic, as replacing each proton with a hypothetical group 'D' would result in the formation of diastereomers. masterorganicchemistry.com This non-equivalence is a powerful tool for confirming the presence and influence of the stereocenters.

Predicted ¹H and ¹³C NMR Data:

While a specific experimental spectrum for this compound is not publicly available, expected chemical shifts can be predicted based on data from its constituent fragments, such as 3-hydroxypropanenitrile and substituted cyclopentanes. chemicalbook.comresearchgate.net

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity | Key Influencing Factors |

| HO -CH | 1.5 - 3.5 | Broad Singlet (br s) | Hydrogen bonding, solvent, concentration |

| HO-CH - | 3.6 - 4.2 | Multiplet (m) | Deshielding by OH group |

| -CH-CH₂ -CN | 2.5 - 2.8 | Multiplet (m) or ABX System | Anisotropic effect of nitrile, diastereotopicity |

| Cyclopentyl CH₂ | 1.4 - 2.0 | Complex Multiplets (m) | Diastereotopicity, cis/trans isomerism |

| Cyclopentyl CH | 1.8 - 2.2 | Multiplet (m) | Position relative to substituents |

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Key Influencing Factors |

| -C N | 118 - 122 | Electronic nature of the nitrile group |

| HO-C H- | 70 - 78 | Strong deshielding by hydroxyl group |

| -CH-C H₂-CN | 20 - 28 | Proximity to electron-withdrawing groups |

| Cyclopentyl Carbons | 22 - 45 | Substituent effects, stereochemistry |

The five-membered cyclopentyl ring is not planar and exists in a dynamic equilibrium between various puckered conformations, primarily the 'envelope' and 'twist' forms. The substituents on the ring influence the energy barriers and populations of these conformers. Dynamic NMR (DNMR) spectroscopy, which involves recording spectra at variable temperatures, is the ideal technique to study these conformational interconversions. nih.gov

At low temperatures, the rate of interconversion between conformers can become slow enough on the NMR timescale to allow for the observation of separate signals for each distinct conformation. As the temperature is raised, these signals broaden and eventually coalesce into time-averaged signals. Analysis of the line shapes at different temperatures can provide quantitative data on the energy barriers (ΔG‡) of these conformational processes, such as ring-puckering. While specific DNMR studies on this compound are not documented, studies on related hydroxylamine (B1172632) and ester derivatives show that significant barriers to bond rotation and inversion can be measured using this technique. nih.govrsc.org

Vibrational Spectroscopy: Infrared and Raman Applications for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques for identifying the functional groups present in a molecule.

Infrared (IR) Spectroscopy : IR spectroscopy excels at detecting polar functional groups. For this compound, the most prominent and diagnostic absorption bands are expected for the hydroxyl (-OH) and nitrile (-C≡N) groups. The NIST WebBook provides an IR spectrum for the related molecule 3-hydroxypropanenitrile, which shows a strong, broad O-H stretching band around 3400 cm⁻¹ and a sharp, medium-intensity C≡N stretching band around 2250 cm⁻¹. nist.gov

Raman Spectroscopy : Raman spectroscopy is particularly sensitive to non-polar, symmetric bonds. The C-C bonds of the cyclopentyl ring and the C≡N triple bond would be expected to give rise to distinct Raman signals. The symmetric stretching of the nitrile group typically appears as a strong band in the Raman spectrum. researchgate.net

Interactive Data Table: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |

| Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 | Weak | Strong, Broad (IR) |

| Nitrile (-C≡N) | C≡N Stretch | 2240 - 2260 | 2240 - 2260 | Medium, Sharp (IR); Strong (Raman) |

| Alkane (C-H) | C-H Stretch | 2850 - 3000 | 2850 - 3000 | Strong (IR); Strong (Raman) |

| Alkane (C-H) | C-H Bend | 1350 - 1470 | Weak | Medium (IR) |

| Alcohol (C-O) | C-O Stretch | 1050 - 1150 | Weak | Strong (IR) |

Mass Spectrometry Techniques for Structural Confirmation and Purity Assessment

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to obtain structural information from its fragmentation pattern. For this compound (C₈H₁₃NO, Molecular Weight: 139.19 g/mol ), electron ionization (EI) would likely lead to a series of characteristic fragmentation pathways. libretexts.org

Expected fragmentation includes:

Loss of Water ([M-18]⁺) : Dehydration is a very common fragmentation pathway for alcohols, leading to a peak at m/z 121. libretexts.org

Loss of the Nitrile Group : Cleavage of the side chain could result in fragments corresponding to the loss of ·CH₂CN.

Alpha-Cleavage : The bond adjacent to the hydroxyl-bearing carbon can break, leading to resonance-stabilized fragments. libretexts.org

Ring Opening/Cleavage : The cyclopentyl ring can undergo fragmentation, leading to a series of peaks separated by 14 mass units (-CH₂-). libretexts.org

Tandem mass spectrometry (MS/MS) on the protonated molecule [M+H]⁺ (m/z 140.1) generated by electrospray ionization (ESI) would provide even more definitive structural information by allowing for the controlled fragmentation of the parent ion. nih.gov

Interactive Data Table: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |

| 139 | [C₈H₁₃NO]⁺ | Molecular Ion (M⁺) |

| 121 | [C₈H₁₁N]⁺ | Loss of H₂O (Dehydration) |

| 99 | [C₅H₇O]⁺ | Cleavage of C-C bond between cyclopentyl ring and side chain |

| 82 | [C₆H₁₀]⁺ | Loss of H₂O and HCN |

| 70 | [C₅H₁₀]⁺ | Cyclopentene (B43876) radical cation from complex rearrangement |

Advanced Chromatographic Separation Techniques (e.g., Preparative HPLC, Chiral Chromatography)

Given the chiral nature of this compound, chromatography is essential not only for purification but also for the separation of its stereoisomers.

Preparative High-Performance Liquid Chromatography (HPLC) : Preparative HPLC is the method of choice for purifying the compound on a milligram to gram scale. A normal-phase or reversed-phase column can be used to separate the target compound from reaction byproducts and starting materials.

Chiral Chromatography : The separation of the enantiomers of this compound is a significant challenge that requires a chiral environment. This is most commonly achieved using a chiral stationary phase (CSP) in HPLC. sigmaaldrich.com Polysaccharide-based CSPs, such as those with amylose (B160209) or cellulose (B213188) derivatives (e.g., Chiralpak® AD-H), are highly effective for resolving a wide range of racemates. nih.govmdpi.com The separation relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase, which have slightly different energies and thus different retention times. nih.gov The choice of mobile phase (e.g., hexane/isopropanol for normal phase) is critical for optimizing the resolution between the enantiomeric peaks. This technique is crucial for determining the enantiomeric excess (ee) of a synthesized sample.

Computational and Theoretical Investigations of 3 2 Hydroxycyclopentyl Propanenitrile

Quantum Chemical Studies of Electronic Structure and Bonding

There are currently no specific quantum chemical studies available in the peer-reviewed literature that focus on the electronic structure and bonding of 3-(2-Hydroxycyclopentyl)propanenitrile. Such studies, often employing methodologies like Density Functional Theory (DFT) or ab initio methods, would be invaluable for understanding the molecule's fundamental properties. For instance, calculations could determine orbital energies, electron density distribution, and the nature of the covalent bonds within the cyclopentyl ring and the propanenitrile side chain.

Molecular Modeling and Conformational Analysis

A detailed conformational analysis of this compound through molecular modeling is not present in the current body of scientific research. The presence of a flexible cyclopentyl ring and a rotatable side chain suggests that the molecule can adopt multiple low-energy conformations. A systematic computational study would be required to identify the most stable conformers and the energy barriers between them. Such an analysis would be crucial for understanding its physical properties and potential biological interactions.

Computational Elucidation of Reaction Mechanisms and Transition States

The scientific literature lacks computational studies aimed at elucidating the reaction mechanisms and transition states involving this compound. Theoretical investigations could, for example, explore the pathways of its synthesis or its potential reactions. For related but distinct systems, such as the [3+2] cycloaddition reaction of aryl nitrile oxides with cyclopentenones, computational studies using DFT have been performed to analyze the reaction's stereoselectivity, periselectivity, and regioselectivity. nih.govresearchgate.net These studies highlight the power of computational chemistry to predict reaction outcomes and understand their underlying electronic principles. nih.govresearchgate.net However, no such specific analyses have been published for this compound.

Prediction of Spectroscopic Properties and Validation with Experimental Data

There are no published computational studies that predict the spectroscopic properties (e.g., NMR, IR, UV-Vis) of this compound. The prediction of such spectra is a common application of computational chemistry and serves as a powerful tool for validating theoretical models against experimental data. For other molecules, time-dependent density functional theory (TDDFT) has been successfully used to calculate and interpret UV and circular dichroism spectra, providing insights into their electronic transitions and chiroptical properties. A similar approach for this compound would be a valuable addition to the scientific record, aiding in its identification and characterization.

Role of 3 2 Hydroxycyclopentyl Propanenitrile As a Synthetic Building Block

Application in the Synthesis of Complex Organic Molecules

3-(2-Hydroxycyclopentyl)propanenitrile and its isomers serve as crucial intermediates in the synthesis of more elaborate organic molecules, particularly in the pharmaceutical industry. acs.org The presence of both a nucleophilic hydroxyl group and an electrophilic nitrile group (or its derivatives) within the same molecule allows for sequential or domino reactions to build molecular complexity.

One of the most notable applications of a stereoisomer of this compound, (3S)-3-Cyclopentyl-3-hydroxypropanenitrile, is as a key precursor in the synthesis of Ruxolitinib. Ruxolitinib is a Janus kinase (JAK) inhibitor used in the treatment of myelofibrosis and polycythemia vera. The synthesis of Ruxolitinib highlights the importance of the chiral hydroxynitrile moiety in constructing pharmaceutically active compounds.

The general synthetic strategy often involves the manipulation of the hydroxyl and nitrile groups. For instance, the hydroxyl group can be oxidized to a ketone, providing a handle for further carbon-carbon bond formation or other modifications. Alternatively, the hydroxyl group can undergo substitution reactions. A patented synthesis of Janus kinase (JAK) inhibitors demonstrates the substitution of the hydroxyl group in a related compound with a pyrrolopyrimidinyl-pyrazolyl moiety to yield the final therapeutic agent. acs.org

While detailed research on a wide array of complex molecules synthesized specifically from this compound is not extensively documented in publicly available literature, its structural motifs are present in various biologically active compounds, suggesting its potential as a versatile building block. nih.gov

Methodological Development in Multi-Component Reactions

Multi-component reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single step to form a product that contains the essential parts of all the starting materials. nih.govbeilstein-journals.org These reactions are of significant interest in medicinal chemistry and drug discovery due to their high atom economy, procedural simplicity, and ability to rapidly generate libraries of complex molecules. nih.gov

The bifunctional nature of this compound, with its nucleophilic hydroxyl group and a nitrile group that can be transformed into other reactive functionalities, theoretically makes it a suitable candidate for participation in MCRs. For example, the hydroxyl group could act as the alcohol component in a Passerini or Ugi reaction after appropriate modification of the nitrile group.

However, a comprehensive review of the scientific literature reveals a lack of specific studies detailing the use of this compound in the development of new multi-component reactions. The exploration of this compound's potential in MCRs represents a prospective area for future research.

Integration into Asymmetric Catalysis and Chiral Auxiliary Development

Asymmetric catalysis is a powerful tool in organic synthesis for the preparation of enantiomerically pure compounds. york.ac.ukyoutube.com This is often achieved through the use of chiral catalysts or chiral auxiliaries. york.ac.uk A chiral auxiliary is a chemical compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. york.ac.ukyoutube.com After the desired transformation, the auxiliary is removed and can often be recovered for reuse. york.ac.ukyoutube.com

Optically active ß-hydroxynitriles are valuable chiral building blocks in their own right. nih.gov The asymmetric synthesis of these compounds can be achieved through methods such as the enzymatic reduction of ß-ketonitriles, which can yield products with excellent optical purity. nih.govacs.org

While this compound possesses stereocenters and could theoretically be used in a resolved, enantiomerically pure form, there is currently no available research that demonstrates its application as a chiral auxiliary or as a ligand in an asymmetric catalyst. The development of synthetic routes to enantiomerically pure this compound and the investigation of its potential in asymmetric synthesis remain open avenues for investigation.

Future Research Directions and Emerging Areas in 3 2 Hydroxycyclopentyl Propanenitrile Chemistry

Exploration of Novel Reaction Pathways and Catalytic Systems

The development of more efficient and sustainable methods for the synthesis of 3-(2-hydroxycyclopentyl)propanenitrile is a primary objective for future research. Current synthetic strategies, while effective, often rely on stoichiometric reagents and can be improved in terms of atom economy and environmental impact.

Future work will likely focus on the discovery and implementation of novel catalytic systems. This includes the use of transition-metal catalysts for stereoselective synthesis, enabling precise control over the diastereomers of this compound. For instance, asymmetric hydrogenation or hydrocyanation reactions catalyzed by chiral complexes of rhodium, iridium, or palladium could provide direct access to enantiomerically pure forms of the compound.

Furthermore, the exploration of biocatalysis presents a promising avenue. Enzymes, such as nitrile hydratases or lipases, could be employed for highly selective transformations under mild reaction conditions. The inherent chirality of enzymes could be harnessed to resolve racemic mixtures or to perform enantioselective syntheses, offering a green alternative to traditional chemical methods.

A summary of potential catalytic systems for future exploration is presented below:

| Catalytic System | Potential Reaction | Advantages |

| Chiral Rhodium Complexes | Asymmetric Hydrogenation | High enantioselectivity, mild reaction conditions |

| Palladium Catalysts | Hydrocyanation | Direct C-CN bond formation |

| Nitrile Hydratases | Selective nitrile hydrolysis | Green chemistry, high specificity |

| Lipases | Kinetic resolution | Enantiomeric separation, mild conditions |

Integration with Flow Chemistry and Automated Synthesis

The transition from batch to continuous flow processing represents a paradigm shift in chemical manufacturing, and this compound is a prime candidate for this technological integration. Flow chemistry offers numerous advantages, including enhanced heat and mass transfer, improved safety for handling reactive intermediates, and the potential for seamless integration of reaction and purification steps.

Future research will involve the design and optimization of flow reactors for the key synthetic steps in the production of this compound. This will necessitate a deep understanding of the reaction kinetics and the development of robust pumping and mixing systems. The ability to precisely control reaction parameters such as temperature, pressure, and residence time in a continuous-flow setup can lead to higher yields and purities.

Automated synthesis platforms, which combine robotics with flow chemistry, will further revolutionize the exploration of this compound's chemical space. These systems can perform a large number of experiments in a short period, enabling high-throughput screening of reaction conditions, catalysts, and substrates. This will accelerate the discovery of new derivatives of this compound with tailored properties.

Development of Advanced Analytical Techniques for Real-time Reaction Monitoring

To fully leverage the benefits of flow chemistry and to gain deeper insights into reaction mechanisms, the development of advanced analytical techniques for real-time monitoring is crucial. Traditional offline analysis methods, such as gas chromatography (GC) and high-performance liquid chromatography (HPLC), are often time-consuming and may not provide a true representation of the reaction as it occurs.

Process Analytical Technology (PAT) tools are set to play a pivotal role in the future study of this compound synthesis. Spectroscopic techniques, such as in-situ Fourier-transform infrared (FTIR) and Raman spectroscopy, can provide real-time information on the concentration of reactants, intermediates, and products without the need for sample extraction. These non-invasive methods allow for continuous monitoring of reaction progress and the identification of transient species.

The data generated from these real-time analytical techniques can be used to build kinetic models and to implement advanced process control strategies. This will enable the development of more robust and efficient synthetic processes for this compound.

| Analytical Technique | Information Provided | Advantages |

| In-situ FTIR Spectroscopy | Functional group concentrations | Real-time, non-invasive |

| Raman Spectroscopy | Molecular vibrations, concentrations | Complements FTIR, good for aqueous systems |

| Online HPLC/GC | Separation and quantification | High resolution and sensitivity |

Theoretical Prediction of Undiscovered Reactivity and Applications

Computational chemistry and theoretical modeling are powerful tools that can guide experimental research and accelerate the discovery of new applications for this compound. Density Functional Theory (DFT) calculations can be used to investigate the electronic structure and reactivity of the molecule, providing insights into its preferred reaction pathways and the stability of potential intermediates.

Future theoretical studies will likely focus on predicting the reactivity of the nitrile and hydroxyl functional groups in various chemical environments. This could involve modeling the compound's interaction with different catalysts to predict the most effective systems for specific transformations. Furthermore, computational screening of virtual libraries of this compound derivatives can help identify candidates with desirable properties for applications in materials science or as pharmaceutical intermediates.

Molecular dynamics simulations can also be employed to study the conformational landscape of the molecule and its interactions with biological macromolecules, potentially uncovering new therapeutic targets or mechanisms of action. The synergy between theoretical predictions and experimental validation will be instrumental in unlocking the full scientific and commercial potential of this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.